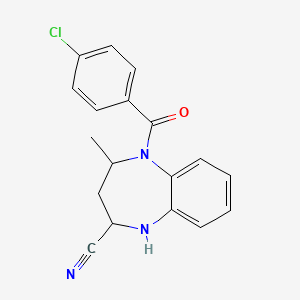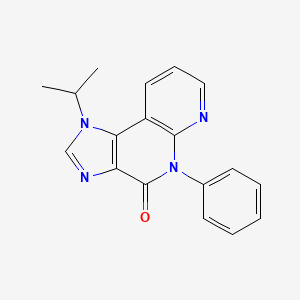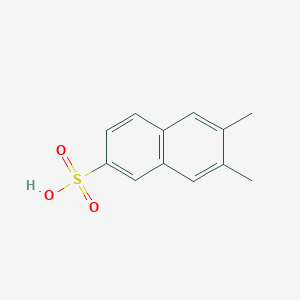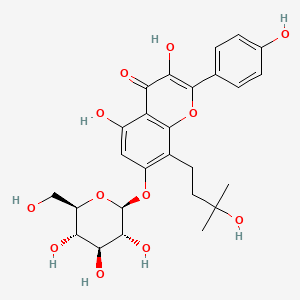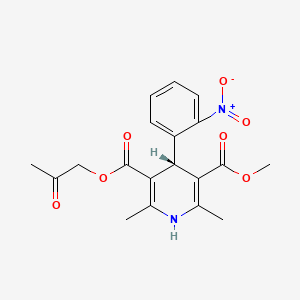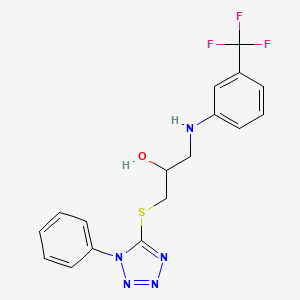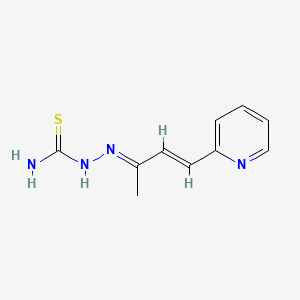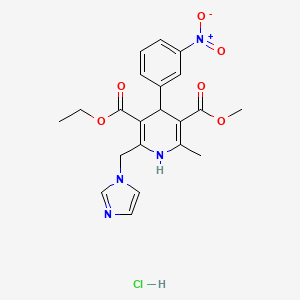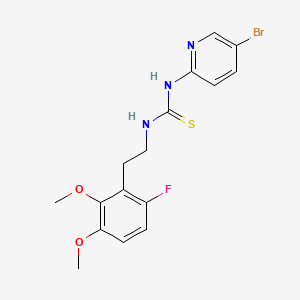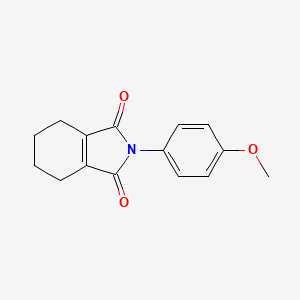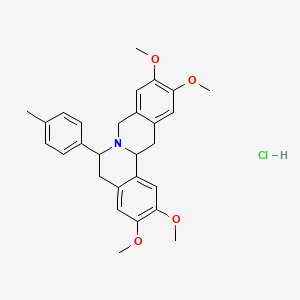
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is a chemical compound with the molecular formula C28H31NO4·ClH. It is a derivative of berberine, a naturally occurring isoquinoline alkaloid found in various plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate typically involves multiple steps, starting from berberine or its derivatives. The process includes methylation reactions to introduce methoxy groups at specific positions on the berberine skeleton. The reaction conditions often involve the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale methylation reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .
Scientific Research Applications
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other complex molecules.
Biology: Studies have explored its potential as an antioxidant and its effects on cellular processes.
Medicine: Research indicates its potential in treating conditions like eczema due to its anti-inflammatory properties.
Industry: It is used in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
The mechanism of action of 2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as AMP-activated protein kinase (AMPK), nuclear factor κB (NF-κB), and mitogen-activated protein kinase (MAPK). These interactions result in anti-inflammatory, antioxidant, and anti-apoptotic effects, making it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Berberine: The parent compound, known for its broad range of biological activities.
Palmatine: Another isoquinoline alkaloid with similar structural features.
Jatrorrhizine: A related compound with potential medicinal properties.
Uniqueness
2,3,10,11-Tetramethoxy-6-(4-tolyl)berbine hydrochloride hydrate is unique due to its specific methoxy and tolyl substitutions, which enhance its biological activity and stability compared to other similar compounds. These structural modifications contribute to its distinct pharmacological profile and potential therapeutic benefits .
Properties
CAS No. |
87213-03-4 |
|---|---|
Molecular Formula |
C28H32ClNO4 |
Molecular Weight |
482.0 g/mol |
IUPAC Name |
2,3,10,11-tetramethoxy-6-(4-methylphenyl)-6,8,13,13a-tetrahydro-5H-isoquinolino[3,2-a]isoquinoline;hydrochloride |
InChI |
InChI=1S/C28H31NO4.ClH/c1-17-6-8-18(9-7-17)23-11-20-13-26(31-3)28(33-5)15-22(20)24-10-19-12-25(30-2)27(32-4)14-21(19)16-29(23)24;/h6-9,12-15,23-24H,10-11,16H2,1-5H3;1H |
InChI Key |
ULZINYFWFOJXBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3C4N2CC5=CC(=C(C=C5C4)OC)OC)OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



